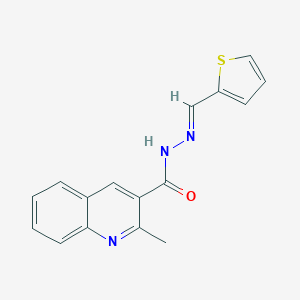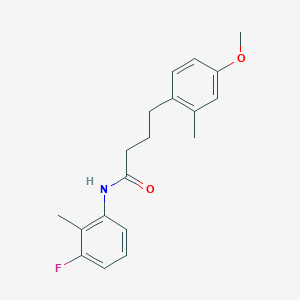
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, it has been shown to reduce the expression of certain genes and proteins that are involved in cancer development and progression. The compound has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results. In addition, the compound is highly toxic and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide. One area of interest is the development of new formulations and delivery methods that can improve the stability and bioavailability of the compound. Another area of research is the identification of the molecular targets and signaling pathways that are involved in the antitumor activity of the compound. This could lead to the development of more targeted and effective cancer therapies. Finally, the compound could be further evaluated for its potential applications in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits potent antitumor activity against a wide range of cancer cell lines and possesses antibacterial, antifungal, and antiviral properties. The compound has a complex mechanism of action and exhibits a range of biochemical and physiological effects. While it has some limitations for lab experiments, it has several future directions for research that could lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide involves the reaction of 2-thienylmethylene hydrazinecarboxamide with 2-methyl-3-hydroxyquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-methyl-N'-(2-thienylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, it has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C16H13N3OS |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3OS/c1-11-14(9-12-5-2-3-7-15(12)18-11)16(20)19-17-10-13-6-4-8-21-13/h2-10H,1H3,(H,19,20)/b17-10+ |
Clave InChI |
DXYVSIQLLXBQNA-LICLKQGHSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=CS3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=CS3 |
SMILES canónico |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)





